molecular formula C12H14BrN3O2S B254953 N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

货号 B254953
分子量: 344.23 g/mol
InChI 键: NSWIOBQSGZEAHC-FPLPWBNLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid, also known as BAY 11-7082, is a potent inhibitor of nuclear factor kappa B (NF-κB) activation. NF-κB is a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.

作用机制

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK) complex, which is responsible for phosphorylating IκBα, leading to its degradation and subsequent release of NF-κB. The covalent modification of the cysteine residue prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects
The inhibition of NF-κB activation by this compound 11-7082 has been shown to have various biochemical and physiological effects. In cancer, this compound 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory disorders, this compound 11-7082 has been shown to reduce inflammation and cytokine production. In viral infections, this compound 11-7082 has been shown to inhibit viral replication and reduce viral load.

实验室实验的优点和局限性

One advantage of using N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 in lab experiments is its potent and selective inhibition of NF-κB activation. This allows for the specific study of NF-κB signaling pathways without interference from other signaling pathways. One limitation of using this compound 11-7082 in lab experiments is its covalent modification of the cysteine residue in the active site of the IKK complex, which can lead to off-target effects and potential toxicity.

未来方向

There are several future directions for the study of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the study of the role of NF-κB activation in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the combination of this compound 11-7082 with other therapies, such as immunotherapy and targeted therapy, may lead to improved treatment outcomes in cancer and other diseases.

合成方法

The synthesis of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 involves a multi-step process starting from 3-bromo-5-methoxyphenol. The key step in the synthesis is the formation of the cyclohexadienone ring system, which is achieved through a Claisen rearrangement reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB activation has been shown to promote tumor growth and survival. The inhibition of NF-κB activation by this compound 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. This compound 11-7082 has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound 11-7082 has been shown to inhibit viral replication, making it a potential treatment option for viral infections such as hepatitis B and C.

属性

分子式

C12H14BrN3O2S

分子量

344.23 g/mol

IUPAC 名称

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

InChI

InChI=1S/C12H14BrN3O2S/c1-3-4-14-12(19)16-15-7-8-5-9(13)11(17)10(6-8)18-2/h3,5-7,15H,1,4H2,2H3,(H2,14,16,19)/b8-7-

InChI 键

NSWIOBQSGZEAHC-FPLPWBNLSA-N

手性 SMILES

COC1=C/C(=C\NN/C(=N/CC=C)/S)/C=C(C1=O)Br

SMILES

COC1=CC(=CNNC(=S)NCC=C)C=C(C1=O)Br

规范 SMILES

COC1=CC(=CNNC(=NCC=C)S)C=C(C1=O)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。